molecular formula C12H11FN2O2 B2626273 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid CAS No. 1273554-22-5

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2626273
CAS No.: 1273554-22-5
M. Wt: 234.23
InChI Key: HNWNGXGPYXXTTO-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in the structure enhances its chemical stability and biological activity.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid may also interact with various biological targets.

Mode of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it’s likely that [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid affects multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

Similar compounds, such as 4-fluorophenylacetic acid, are moderately soluble in water , which may impact the bioavailability of [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities , suggesting that [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid may have similar effects at the molecular and cellular level.

Preparation Methods

The synthesis of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid include other pyrazole derivatives such as:

These compounds share structural similarities but may differ in their specific biological activities and applications. The presence of different substituents on the pyrazole ring or phenyl group can significantly influence their chemical properties and biological effects.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-10(6-11(16)17)12(15-14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWNGXGPYXXTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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